(Z)-2-(2-fluorobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
The compound (Z)-2-(2-fluorobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a benzofuro-oxazinone derivative featuring a fluorinated benzylidene group and a pyridin-2-ylmethyl substituent. Its structural complexity arises from the fused benzofuro-oxazinone core, which imparts unique electronic and steric properties.
Propriétés
IUPAC Name |
(2Z)-2-[(2-fluorophenyl)methylidene]-8-(pyridin-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O3/c24-19-7-2-1-5-15(19)11-21-22(27)17-8-9-20-18(23(17)29-21)13-26(14-28-20)12-16-6-3-4-10-25-16/h1-11H,12-14H2/b21-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHNAGVLLBCUPG-NHDPSOOVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=CC4=CC=CC=C4F)C3=O)OCN1CC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4F)/C3=O)OCN1CC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
(Z)-2-(2-fluorobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound features a unique structure characterized by:
- A benzofuro core
- A pyridine substituent
- A fluorobenzylidene moiety
This structural complexity may contribute to its diverse biological effects.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Anticancer properties
- Antimicrobial effects
- Inhibition of specific enzymes
Anticancer Activity
Studies have shown that derivatives of benzofuro compounds can inhibit the proliferation of various cancer cell lines. For instance, the presence of a fluorine atom in the structure has been linked to increased potency against tumor cells. The compound's mechanism may involve interference with cellular signaling pathways critical for cancer cell survival and proliferation.
Enzyme Inhibition
The compound may act as an inhibitor for several enzymes involved in critical biological processes. For example, similar compounds have been reported to inhibit:
- Poly(ADP-ribose) polymerase (PARP) : Essential for DNA repair mechanisms.
- Trypanothione reductase : A target for antiparasitic drugs.
Case Study 1: Anticancer Efficacy
In a study examining the anticancer properties of related compounds, it was found that certain derivatives exhibited IC50 values in the low nanomolar range against cancer cell lines such as MX-1 and Capan-1. The compound's structure allows for unique interactions with target proteins, enhancing its efficacy (see Table 1).
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| (Z)-Compound | MX-1 | 0.3 |
| (Z)-Compound | Capan-1 | 5 |
Case Study 2: Enzyme Inhibition
Another study focused on enzyme inhibition demonstrated that related compounds could significantly inhibit Trypanothione reductase activity with IC50 values ranging from 1.1 to >100 μM depending on structural modifications. This highlights the potential of (Z)-2-(2-fluorobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one as a lead compound for developing new therapeutics against parasitic infections.
| Compound | TryR IC50 (μM) |
|---|---|
| Compound 1 | 1.7 |
| Compound 2 | 4.7 |
| Compound 3 | >100 |
Discussion
The biological activity of (Z)-2-(2-fluorobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one appears promising based on its structural characteristics and preliminary findings. The incorporation of a fluorine atom seems to enhance its interaction with biological targets, which is crucial for developing effective therapeutic agents.
Comparaison Avec Des Composés Similaires
Table 1: Key Structural Features of Analogues
Key Observations
Fluorine vs. Methoxy vs. The 3-methoxy group in the analog provides electron-donating properties, which may increase lipophilicity and influence pharmacokinetic parameters such as membrane permeability.
Pyridine Substituent Variations :
- The pyridin-2-ylmethyl group in the target compound and analogs contrasts with the pyridin-4-ylmethylidene group in . The 2-position substitution on pyridine may favor hydrogen bonding or π-stacking interactions with biological targets, while the 4-position could alter steric accessibility.
Core Modifications: The benzodioxin-containing analog replaces the benzofuro-oxazinone core with a fused furo-benzoxazinone system. This modification likely impacts rigidity and solubility, as benzodioxin rings are more electron-rich and conformationally constrained.
Q & A
Basic: What synthetic strategies are recommended for achieving stereochemical control in the synthesis of this benzofurooxazinone derivative?
Methodological Answer:
The synthesis of the (Z)-isomer requires careful control of reaction conditions to favor the desired stereochemistry. Key steps include:
- Knoevenagel condensation between a fluorinated benzaldehyde derivative and the oxazolidinone core, using Lewis acids (e.g., ZnCl₂) to stabilize the transition state and favor (Z)-geometry .
- Chiral auxiliaries (e.g., fluorinated oxazolidinones) can direct stereoselectivity during cyclization, as demonstrated in analogous fluorinated heterocycles .
- Temperature modulation (e.g., low-temperature reactions at –20°C) to minimize thermal isomerization of the benzylidene double bond .
Basic: How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
A multi-technique approach is critical:
- HPLC with UV/Vis detection (C18 column, 0.1% TFA in acetonitrile/water gradient) to assess purity (>98%) and detect regioisomeric byproducts .
- High-resolution mass spectrometry (HRMS) for molecular formula confirmation (e.g., ESI+ mode, m/z calculated for C₂₄H₁₈FN₂O₃: 413.1301).
- 1H/13C NMR and 2D-COSY to resolve overlapping signals from the benzofurooxazinone core and pyridinylmethyl substituent. Key diagnostic peaks include the oxazinone carbonyl (δ ~170 ppm in 13C NMR) and fluorobenzylidene protons (δ ~7.8–8.2 ppm in 1H NMR) .
Advanced: How can discrepancies between computational stereochemical predictions and experimental data be resolved?
Methodological Answer:
Contradictions often arise from solvent effects or incomplete conformational sampling. To resolve these:
- Single-crystal X-ray diffraction provides definitive stereochemical assignment. For example, analogous fluorinated oxazolidinones show bond angles and torsion angles consistent with (Z)-configuration when analyzed via X-ray crystallography .
- DFT calculations (e.g., B3LYP/6-31G*) with implicit solvent models (e.g., PCM for DMSO) improve agreement with experimental NMR chemical shifts .
- Variable-temperature NMR (VT-NMR) can detect dynamic isomerization, which may explain deviations between static computational models and observed spectra .
Advanced: What methodologies are suitable for evaluating this compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular docking studies (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases or GPCRs) to predict binding modes. The fluorobenzylidene group may engage in π-π stacking, while the pyridinylmethyl moiety could participate in hydrogen bonding .
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD) and thermodynamics. Pre-functionalization of the compound with a biotin tag enables immobilization on streptavidin-coated SPR chips .
- In vitro enzymatic assays (e.g., fluorescence-based inhibition assays) with positive controls (e.g., known kinase inhibitors) to validate target engagement. Dose-response curves (IC50) should account for potential solvent effects (e.g., DMSO <0.1%) .
Advanced: How can researchers address conflicting data regarding the compound’s stability under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to pH gradients (1.2–7.4), oxidative stress (H₂O₂), and light (ICH Q1B) to identify degradation products. LC-MS/MS can track hydrolysis of the oxazinone ring or isomerization of the benzylidene group .
- Accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Compare results to Arrhenius predictions to extrapolate shelf-life .
- Circular dichroism (CD) or polarimetry to monitor stereochemical integrity during degradation, as racemization may occur under acidic conditions .
Basic: What analytical techniques are critical for confirming the (Z)-configuration of the fluorobenzylidene moiety?
Methodological Answer:
- NOESY NMR : Cross-peaks between the fluorobenzylidene proton and the adjacent oxazinone proton confirm (Z)-geometry due to spatial proximity .
- IR spectroscopy : Stretching frequencies of the C=N bond (~1620 cm⁻¹) and C=O bond (~1740 cm⁻¹) provide indirect evidence of conjugation and rigidity .
- X-ray crystallography : Gold-standard for absolute configuration determination. Analogous structures show dihedral angles <10° between the benzylidene and oxazinone planes in the (Z)-isomer .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
Methodological Answer:
- Scaffold diversification : Synthesize analogs with substituent variations (e.g., replacing 2-fluorobenzylidene with 3-fluoro or chloro derivatives) to assess electronic effects on target binding .
- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide derivatives) to evaluate targeted protein degradation efficacy .
- Metabolic stability screening : Use liver microsomes (human/rat) to identify metabolic hot spots (e.g., pyridinylmethyl oxidation) for further optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
